2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride
Description
Historical Context in Organofluorine Chemistry
The incorporation of fluorine atoms into organic molecules has been a significant area of research in organofluorine chemistry due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity in biological systems. The development of compounds like 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride reflects the broader trend of introducing trifluoromethyl groups into pharmacophores and chemical intermediates to improve their chemical and biological profiles.
Historically, the synthesis and application of trifluoromethylated amides and amino derivatives have expanded since the late 20th century, driven by advances in fluorination techniques and the demand for novel compounds in medicinal chemistry and agrochemicals. The trifluoropropyl substituent in this compound represents a strategic modification to enhance chemical stability and modulate molecular interactions.
The compound’s hydrochloride salt form is commonly employed to improve its handling and storage characteristics, such as increased stability and solubility in aqueous media, which are critical for both research and industrial applications.
Data Table: Key Chemical Properties of this compound
| Property | Description/Value |
|---|---|
| Molecular Formula | C5H9F3N2O·HCl |
| Molecular Weight | 170.13 g/mol |
| CAS Number | 1341491-84-6 |
| Physical State | Solid |
| Appearance | Not specified |
| Storage Conditions | 2–8 °C for long term |
| Structural Features | Acetamide core with 3,3,3-trifluoropropyl substitution; hydrochloride salt form |
| Related Compounds | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride; 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride |
Detailed Research Findings
Research on this compound has primarily focused on its synthesis, characterization, and potential as a building block in medicinal chemistry. Analytical techniques such as Nuclear Magnetic Resonance (NMR), including Carbon NMR, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), have been employed to confirm its structure and purity. These methods ensure the compound’s suitability for further chemical modifications and applications.
The trifluoropropyl group contributes to the compound’s chemical behavior by influencing its electronic properties and steric profile, which can affect reactivity and interaction with biological targets. The hydrochloride form enhances the compound's stability, making it amenable to storage and handling under controlled conditions.
Synthesis routes typically involve the coupling of appropriate precursors with trifluoropropyl amines, followed by purification steps to isolate the hydrochloride salt. Patents and literature describe methods for preparing related trifluoromethylated acetamides, indicating the compound’s relevance in synthetic organic chemistry and potential utility as an intermediate in drug development or agrochemical synthesis.
Properties
IUPAC Name |
2-amino-N-(3,3,3-trifluoropropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)1-2-10-4(11)3-9;/h1-3,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBLNWJCBXRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-46-9 | |
| Record name | 2-amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3,3,3-trifluoropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to 2-amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride exhibit significant anticancer properties. The incorporation of trifluoromethyl groups in drug design has been shown to enhance the potency and selectivity of anticancer agents by improving metabolic stability and reducing off-target effects. For instance, compounds with trifluoromethyl groups have been explored as inhibitors of polo-like kinase 1 (Plk1), a target in various cancers .
Pain Management
Research has identified similar compounds that target the Transient Receptor Potential A1 (TRPA1) ion channel, which is involved in pain perception. Inhibition of TRPA1 channels can lead to analgesic effects, suggesting potential applications for this compound in pain management therapies .
Table 1: Summary of Case Studies Involving Trifluorinated Compounds
Mechanism of Action
The mechanism of action of 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
- 2-Amino-N-(3,3,3-trifluoropropyl)acetamide
Uniqueness
2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride is unique due to its trifluoropropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity compared to similar compounds .
Biological Activity
2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoropropyl group is notable for imparting distinct physicochemical properties that may influence the compound's interactions within biological systems. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
- Molecular Formula : C5H9ClF3N2O
- Molecular Weight : 202.59 g/mol
- IUPAC Name : this compound
The presence of the trifluoropropyl group is significant as it may enhance lipophilicity and alter the compound's ability to penetrate cellular membranes.
Current literature does not provide a definitive mechanism of action for this compound. However, its structural characteristics suggest potential interactions with various biological targets. For instance, compounds with amide functionalities often participate in hydrogen bonding which can be critical for receptor binding and enzyme interactions.
Pharmacological Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of acetamides can exhibit anticancer properties. While specific data on this compound is limited, its structural analogs have shown promise against various cancer cell lines.
- Neuroprotective Effects : Some studies suggest that similar compounds may modulate ion channels involved in neuroprotection. For example, compounds targeting the TrpA1 ion channel have been linked to pain modulation and inflammatory responses .
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of new compounds. While specific studies on this compound are sparse, related compounds have demonstrated:
- IC50 Values : Compounds with similar structures have exhibited IC50 values ranging from 1.63 to 4.38 μM against various biological targets . This suggests a potential therapeutic window for further exploration.
Case Study 1: Synthesis and Evaluation of Analogues
A study focused on synthesizing various N-substituted triazole analogues demonstrated enhanced activity when longer propyl chains were incorporated. The incorporation of amides into side chains also showed improved potency compared to simple alkyl groups . This indicates that structural modifications could enhance the biological activity of compounds related to this compound.
Case Study 2: Photocatalytic Reactions
Research involving photocatalyzed reactions has utilized similar trifluoroethyl derivatives in synthesizing complex molecules with potential biological activities. The efficiency of these reactions implies that derivatives like this compound could serve as valuable intermediates in drug development .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl | Antitumor activity (analogous structure) | ~4.38 |
| N-(2-alkyleneimino-3-phenylpropyl)acetamides | Modulates TrpA1 ion channel; potential analgesic | Not specified |
| Dianhydrogalactitol | Alkylating agent; effective against NSCLC | Not specified |
This table illustrates how structurally related compounds may exhibit varying biological activities and highlights the potential for further investigation into the applications of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-N-(3,3,3-trifluoropropyl)acetamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3,3,3-trifluoropropylamine with chloroacetyl chloride in anhydrous conditions, followed by hydrochlorination. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (70–85%) and purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : , , and NMR to confirm the trifluoropropyl group and acetamide backbone (e.g., ~2.8 ppm for NH protons, ~120 ppm for CF in NMR) .
- HPLC : Reverse-phase C18 column with UV detection at 210 nm to assess purity (>98%) .
- Mass Spectrometry : ESI-MS to verify molecular weight ([M+H] at m/z 235.1 for the free base; 271.5 with HCl) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store in airtight containers under nitrogen at −20°C. Stability tests show <5% degradation over 6 months when protected from moisture and UV light. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How does the trifluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The CF group enhances electrophilicity at the acetamide carbonyl due to its electron-withdrawing effect. Kinetic studies show a 3.5× faster reaction rate with primary amines (e.g., benzylamine) compared to non-fluorinated analogs. Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., EtN) to maximize efficiency .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s receptor-binding affinity?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility.
- In Silico : Perform molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for hydrogen bonding with the CF group.
- Experimental : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, CF improves ΔG by −2.1 kcal/mol compared to CH analogs in serotonin receptor assays .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive inhibition. The trifluoropropyl group reduces CYP2D6 affinity (IC > 50 μM) .
Comparative Analysis Table
Key Notes for Experimental Design
- Synthetic Scalability : Pilot-scale reactions (>10 g) require slow addition of reagents to control exothermicity.
- Data Reproducibility : Validate NMR assignments with -decoupled spectra to resolve coupling artifacts .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
